2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide
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Overview
Description
2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide is a heterocyclic compound that features a pyrazine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazine-2-carboxylic acid hydrazide with a suitable nitrile oxide, which can be generated in situ from a chlorooxime precursor. The reaction is usually carried out in the presence of a base such as triethylamine under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyrazine ring.
Scientific Research Applications
2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide involves its interaction with various molecular targets. The compound can inhibit the activity of specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazine Derivatives: Compounds like pyrazinamide and pyrazinecarboxamide share the pyrazine core and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole-5-carboxylic acid derivatives are structurally related and have comparable chemical properties.
Uniqueness
2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide is unique due to the combination of the pyrazine and oxadiazole rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O2/c9-13-6(15)3-7-12-8(14-16-7)5-4-10-1-2-11-5/h1-2,4H,3,9H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZQEORKTFGMFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NOC(=N2)CC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381358 |
Source
|
Record name | 2-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-77-7 |
Source
|
Record name | 2-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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